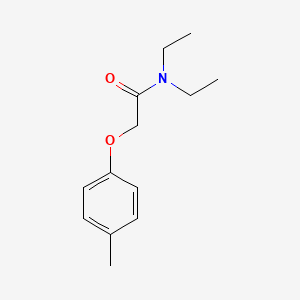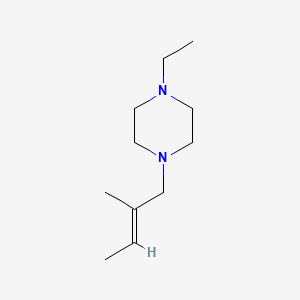
N,N-diethyl-2-(4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-(4-methylphenoxy)acetamide, also known as DEET, is a widely used insect repellent that has been in use for over six decades. It is the most effective and commonly used insect repellent that provides protection against a wide range of insects, including mosquitoes, ticks, and fleas. DEET is a colorless, odorless, and oily liquid that is used in various formulations, including sprays, lotions, and wipes.
Mecanismo De Acción
N,N-diethyl-2-(4-methylphenoxy)acetamide works by interfering with the insect's olfactory system, which is responsible for detecting the presence of humans and animals. This compound blocks the receptors in the insect's antennae, which prevents them from detecting the presence of humans and animals. This makes it difficult for insects to locate and bite their prey.
Biochemical and Physiological Effects
This compound has been found to have a minimal impact on human health when used as directed. However, this compound can cause skin irritation in some individuals, especially when used in high concentrations. This compound can also be toxic when ingested or inhaled in large amounts. This compound has been found to be safe for use in pregnant and nursing women when used as directed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-2-(4-methylphenoxy)acetamide is a widely used insect repellent in laboratory experiments due to its effectiveness against various insects. This compound is also readily available and easy to use. However, this compound has some limitations in laboratory experiments, including its potential impact on the behavior and physiology of insects. This compound can also interfere with the results of certain experiments, especially those that involve the study of insect behavior.
Direcciones Futuras
Future research on N,N-diethyl-2-(4-methylphenoxy)acetamide should focus on developing more effective and safer insect repellents that are less toxic to humans and the environment. Research should also focus on understanding the long-term effects of this compound exposure on human health and the environment. Additionally, research should focus on developing new methods for synthesizing this compound that are more efficient and cost-effective. Finally, research should focus on developing new formulations of this compound that are more convenient and easier to use.
Métodos De Síntesis
N,N-diethyl-2-(4-methylphenoxy)acetamide can be synthesized through various methods, including the reaction of N,N-diethylamine with 4-methylphenoxyacetyl chloride. Another method involves the reaction of N,N-diethylamine with 4-methylphenoxyacetic acid in the presence of thionyl chloride. The synthesis of this compound is a complex process that requires specialized equipment and trained personnel.
Aplicaciones Científicas De Investigación
N,N-diethyl-2-(4-methylphenoxy)acetamide has been extensively studied for its insect repellent properties and has been found to be highly effective against various insects, including mosquitoes, ticks, and fleas. This compound is used in various applications, including personal care products, household insecticides, and agricultural pesticides. This compound is also used in the military to protect soldiers from insect-borne diseases.
Propiedades
IUPAC Name |
N,N-diethyl-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-14(5-2)13(15)10-16-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIYISUNEPZFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)
![methyl 2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5759980.png)



![5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)

![(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5760029.png)
![N-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5760032.png)

![N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5760046.png)

